molecular formula C5H10O2 B153709 Methyl butyrate CAS No. 623-42-7

Methyl butyrate

Cat. No.: B153709
CAS No.: 623-42-7
M. Wt: 102.13 g/mol
InChI Key: UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Mechanism of Action

Safety and Hazards

Methyl butyrate is highly flammable and reacts exothermically with acids . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Methyl butyrate participates in various biochemical reactions. It reacts exothermically with acids to generate alcohols and carboxylic acids . The nature of these interactions involves the breaking and forming of chemical bonds during the reaction process.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been suggested that it can regulate glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . This metabolism is key to maintaining energy balance and normal physiological functions in the body .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules. It reacts with acids to generate alcohols and carboxylic acids . This involves the breaking and forming of chemical bonds, leading to changes in the molecular structure of the interacting substances.

Preparation Methods

Methyl butyrate can be synthesized through the esterification of butyric acid with methanol. This reaction typically involves the use of a catalyst such as sulfuric acid or para-toluene-sulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. Industrially, this compound can also be produced by distillation from essential oils of vegetable origin .

Properties

IUPAC Name

methyl butanoate
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InChI

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3
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InChI Key

UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5047083
Record name Methyl butyrate
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Molecular Weight

102.13 g/mol
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Physical Description

Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour
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Record name Methyl n-butyrate
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Boiling Point

216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg
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Flash Point

57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP)
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water
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Density

0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897
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Vapor Density

3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1)
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Vapor Pressure

0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

623-42-7
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Melting Point

-139 °F (NTP, 1992), -85.8 °C, -95 °C
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Synthesis routes and methods I

Procedure details

The autoclave was charged with 0.3 gms of palladium chloride, 5 gms o-trifluoromethylphenyldiphenylphosphine, 10 mls of methanol and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave was pressurized with carbon monoxide to 800 psig and heated to 120 degrees C. with stirring. 10 gms of liquid propylene was added and the reaction continued at 120° C. and 100 psig for 3 hours. The autoclave was then cooled and the reaction fluid analyzed by gas chromatography. A methyl isobutyrate:methyl n-butyrate ratio of 7.1:1 was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring mixture of 2-[1,6]naphthyridinecarboxylic acid (50 mg, 0.287 mmol) in anhydrous DMF (1.0 mL) at room temperature was added sequentially 1-hydroxybenzotriazole hydrate (42.7 mg, 0.316 mmol), 2-(aminomethyl)pyridine (45.3 μL, 0.431 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride (61.8 mg, 0.316 mmol). The resulting mixture was allowed to stir at room temperature overnight and it was found to be clear. The solvent was removed under 5 vacuum. Flash column chromatography of the residue (50% hexane/ethyl acetate to 5% methanol I ethyl acetate) afforded the desired product as a light brown solid (78.7 mg, 99%): m.p. 123-125° C.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
42.7 mg
Type
reactant
Reaction Step Two
Quantity
45.3 μL
Type
reactant
Reaction Step Two
[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride
Quantity
61.8 mg
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl butyrate?

A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: Does the research discuss spectroscopic data for this compound?

A2: While the provided research doesn't delve deeply into spectroscopic analysis, one study mentions using gas chromatography combined with olfactometry and mass spectrometry to identify this compound and other volatile compounds in 'Gala' apples. []

Q3: How does the presence of Brij 58 impact the hydrolysis of this compound by lipase from Pseudomonas fluorescens?

A3: Research indicates that Brij 58, a polyoxyethylene alkyl ether, significantly enhances the hydrolysis of this compound by purified lipase from Pseudomonas fluorescens in aqueous solutions. [] This stimulatory effect is attributed to a specific interaction between Brij 58 and the lipase, rather than a general effect on the substrate.

Q4: Can this compound be synthesized using lipase as a catalyst?

A4: Yes, studies demonstrate that lipase from Aspergillus fumigatus can effectively catalyze the synthesis of this compound via transesterification of vinyl butyrate with methanol. [] This enzymatic approach offers a potentially sustainable alternative to traditional chemical synthesis methods.

Q5: How does KF–La2O2CO3 function as a catalyst in this compound production?

A5: Research shows that KF–La2O2CO3, particularly when calcined at 773 K (25-KF–LOC-773), exhibits excellent catalytic activity for the transesterification of tributyrin with methanol to produce this compound. [] The high activity is attributed to the abundance of surface hydroxyl groups acting as Brønsted base sites, crucial for the reaction at low temperatures.

Q6: Can this compound be used as a model compound in computational studies of deoxygenation reactions?

A6: Yes, this compound serves as a suitable model compound in density functional theory (DFT) studies investigating the catalytic deoxygenation of fatty acid esters on Lewis acid sites of ZSM-5 zeolite. [] This research reveals the preferred reaction pathway and provides valuable insights into the deoxygenation mechanism.

Q7: How does the molecular structure of an ester influence its oxidation rate?

A7: A study investigating the gas-phase oxidation of aliphatic esters, including this compound, found that the position and length of the carbon chain significantly impact the oxidation rate. [] An increase in the carbon chain length on the ethereal side of the ester leads to a more pronounced increase in oxidation rate compared to a similar increase on the carbonyl side.

Q8: Are there specific formulation strategies mentioned for this compound?

A8: While the provided research does not elaborate on specific formulation strategies for this compound, it does highlight the use of calcium salts like Ca(HMB)2 for dietary supplementation in animal studies, suggesting its potential as a stable and bioavailable form. [, ]

Q9: What are the findings regarding the dietary toxicity of calcium β-hydroxy-β-methyl butyrate (CaHMB)?

A9: A 91-day rat study showed that dietary administration of CaHMB, a calcium salt of HMB, was well-tolerated at doses up to 5% mixed with diet. [] No adverse effects were observed on clinical observations, body weight, food consumption, or organ pathology.

Q10: How does β-hydroxy-β-methyl butyrate (HMB) affect muscle protein degradation?

A10: Research suggests that HMB demonstrates a more potent inhibitory effect on starvation-induced protein degradation in C2C12 myotubes compared to leucine and KIC. [] This effect is potentially mediated by the PI3K/Akt signaling pathway.

Q11: Does this compound have antimicrobial properties?

A12: In vitro studies demonstrate that this compound inhibits the growth of the rumen bacterium Fusobacterium necrophorum. [] This finding suggests a potential application in mitigating liver abscesses in cattle, although further in vivo research is needed.

Q12: How is this compound detected in biological samples?

A13: Researchers utilized gas chromatography–mass spectrometry (GC-MS) to measure this compound and other short-chain fatty acids (SCFAs) in biological samples. [] This technique allows for accurate quantification of these metabolites in complex mixtures.

Q13: Is there information available on the environmental impact of this compound?

A13: While the provided research primarily focuses on the biological and chemical aspects of this compound, it does not delve into its environmental impact or degradation pathways.

Q14: Is this compound soluble in common solvents?

A14: While not explicitly discussed in the provided research, this compound, being an ester, is generally soluble in organic solvents like alcohols, ethers, and ketones. Its solubility in water is limited.

Q15: What are some potential applications of this compound?

A15: this compound finds use as a flavoring agent, fragrance ingredient, and solvent. It's also being investigated for its potential in biofuel formulations and as a precursor for the synthesis of other valuable chemicals.

Q16: Can this compound be used as a fuel cell leak detection agent?

A17: Yes, this compound, due to its low odor threshold, is proposed as a potential odorizing agent for detecting fuel cell leaks. [] This approach offers a safer alternative to traditional sulfur-based leak detection methods.

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